molecular formula C12H17NO3 B12955777 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol

Cat. No.: B12955777
M. Wt: 223.27 g/mol
InChI Key: WFQPZIWODXQUHM-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol is an organic compound with a complex structure that includes an amino group, a methoxy group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-amino-2-methoxyphenol with cyclopropyl ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are often employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the methoxy group may participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methoxyphenol
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

2-(4-Amino-2-methoxyphenoxy)-1-cyclopropylethan-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying specific interactions and developing novel applications.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-(4-amino-2-methoxyphenoxy)-1-cyclopropylethanol

InChI

InChI=1S/C12H17NO3/c1-15-12-6-9(13)4-5-11(12)16-7-10(14)8-2-3-8/h4-6,8,10,14H,2-3,7,13H2,1H3

InChI Key

WFQPZIWODXQUHM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)OCC(C2CC2)O

Origin of Product

United States

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